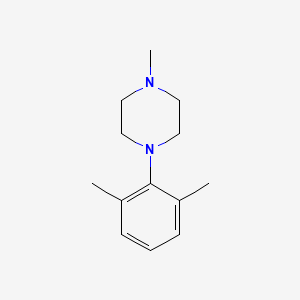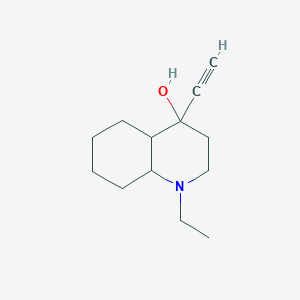
1-Ethyl-4-ethynyldecahydro-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-ethynyldecahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a decahydroquinoline core with an ethyl group at the first position and an ethynyl group at the fourth position, along with a hydroxyl group at the fourth position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by the introduction of ethyl and ethynyl groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and copper(I) iodide (CuI) for the ethynylation step. The hydroxyl group can be introduced through hydrolysis reactions under acidic or basic conditions .
Industrial Production Methods: Industrial production of 1-ethyl-4-ethynyldecahydroquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms ketones or aldehydes.
- Reduction of the ethynyl group forms ethyl derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
科学研究应用
1-Ethyl-4-ethynyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .
相似化合物的比较
4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl and ethynyl groups.
2-Hydroxyquinoline: Similar structure with a hydroxyl group at the second position.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position and exhibits different biological activities.
Uniqueness: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical and biological properties.
属性
CAS 编号 |
62233-42-5 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC 名称 |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3 |
InChI 键 |
VKVXQXCILDLDKN-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C2C1CCCC2)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


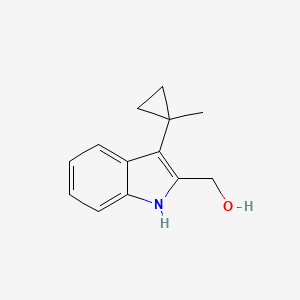
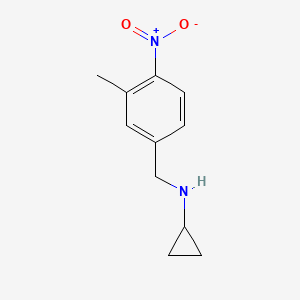
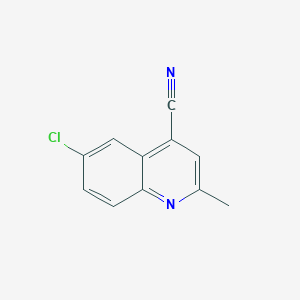
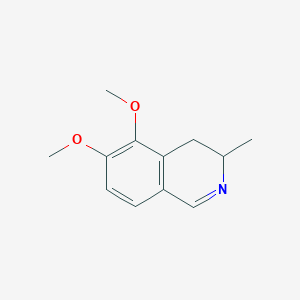

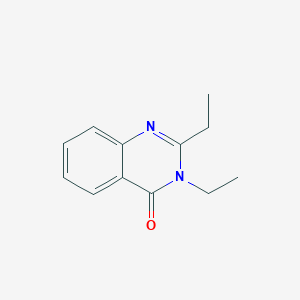
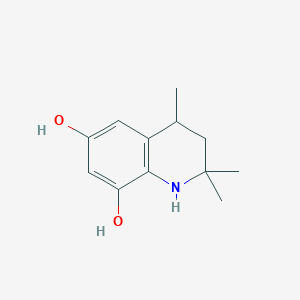

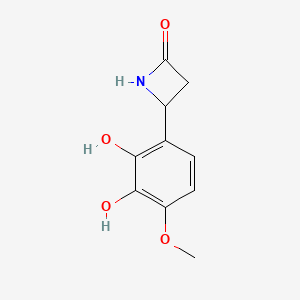

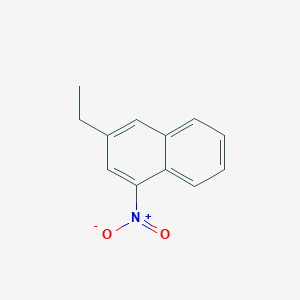
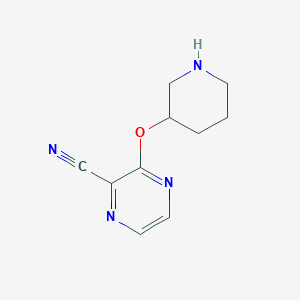
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
